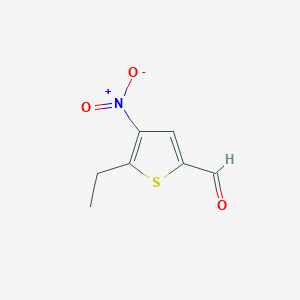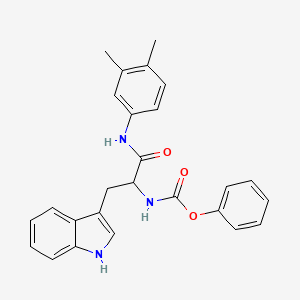![molecular formula C15H11BrIN3O5 B11543402 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, iodine, hydroxyl, nitro, and hydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common route includes the following steps:
Bromination and Iodination: The starting material, a phenol derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the aromatic ring.
Formation of the Hydrazone: The brominated and iodinated phenol is then reacted with hydrazine to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is condensed with 2-(2-nitrophenoxy)acetic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
科学的研究の応用
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. It may also undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-aminophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and biological activity. The combination of these halogens with the nitro and hydrazide groups provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C15H11BrIN3O5 |
|---|---|
分子量 |
520.07 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H11BrIN3O5/c16-10-5-9(15(22)11(17)6-10)7-18-19-14(21)8-25-13-4-2-1-3-12(13)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+ |
InChIキー |
FPBUBUKGYLMRDO-CNHKJKLMSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11543322.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11543324.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543341.png)

![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543347.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)

![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
